

Phloroglucinol Dihydrate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phloroglucinol dihydrate*

Cat. No.: B057293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for **phloroglucinol dihydrate**. Understanding the chemical and physical stability of this compound is critical for ensuring its integrity and performance in research, pharmaceutical development, and analytical applications. This guide summarizes key stability data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Chemical and Physical Properties

Phloroglucinol dihydrate ($C_6H_6O_3 \cdot 2H_2O$) is the hydrated form of 1,3,5-trihydroxybenzene.^[1] ^[2] The presence of two water molecules in its crystal lattice significantly influences its physical and chemical properties compared to the anhydrous form.^[3]^[4]

Property	Value
Molecular Formula	C ₆ H ₁₀ O ₅ ^[1]
Molecular Weight	162.14 g/mol ^{[1][5]}
Appearance	White or almost white, crystalline powder ^{[2][6]}
Melting Point	116-117 °C (for the dihydrate) ^[7]
	218-221 °C (for the anhydrous form) ^{[5][7][8]}
Solubility	Sparingly soluble in water, freely soluble in ethanol (96%) ^[8]

Stability Profile

Phloroglucinol dihydrate is a stable compound under recommended storage conditions; however, it is susceptible to degradation by light, moisture, and certain chemical agents.^{[9][10]}

Influence of Humidity and Temperature

The hydration state of phloroglucinol is critically dependent on the ambient relative humidity (RH) and temperature. The dihydrate and anhydrous forms can interconvert based on these conditions.^{[3][4][11][12]}

Form	Condition	Stability
Dihydrate	16% - 32% RH at 25°C	Stable ^[3]
< 16% RH at 25°C	Unstable, transforms to anhydrous form ^{[3][4][11][12]}	
> 50°C at ambient humidity	Unstable ^{[3][4][11][12]}	
Anhydrous	< 16% RH at 25°C	Stable ^[3]
> 32% RH at 25°C	Unstable, absorbs moisture to form the dihydrate ^{[3][4][11]}	

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[\[13\]](#) Phloroglucinol has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[\[13\]](#)

Stress Condition	Observation
Oxidative	Susceptible to degradation [13]
Alkaline Hydrolysis	Susceptible to degradation [13]
Acid Hydrolysis	More stable [13]
Dry Heat	More stable [13]
Photolytic	More stable [13]

Recommended Storage Conditions

To maintain the integrity and purity of **phloroglucinol dihydrate**, the following storage conditions are recommended based on information from safety data sheets and stability studies:

- Containers: Keep containers tightly closed.[\[9\]](#)[\[10\]](#)
- Environment: Store in a dry, cool, and well-ventilated place.[\[9\]](#)[\[10\]](#)[\[14\]](#)
- Protection from Light: Protect from light.[\[9\]](#)[\[10\]](#)[\[15\]](#)
- Protection from Moisture: Protect from moisture as it is hygroscopic.[\[9\]](#)[\[10\]](#)
- Incompatible Materials: Keep away from bases, acid anhydrides, and acid chlorides.[\[9\]](#)[\[10\]](#)

Experimental Protocols

Moisture Sorption Analysis

This protocol is based on the methodology used to determine the stability of phloroglucinol's hydrate forms at different relative humidities.[\[11\]](#)

Objective: To evaluate the hygroscopicity and the stability of **phloroglucinol dihydrate** under various humidity conditions.

Apparatus: A dynamic vapor sorption (DVS) analyzer or a gravimetric moisture sorption analyzer.

Methodology:

- Place a precisely weighed sample of **phloroglucinol dihydrate** (approximately 60 mg) into the analyzer.[\[11\]](#)
- Start the experiment at a controlled relative humidity, for example, 40% RH.[\[11\]](#)
- Perform a desorption cycle by incrementally decreasing the relative humidity. To achieve high precision around the phase transition, use small step changes (e.g., 2% RH) in the lower humidity range (<40% RH).[\[11\]](#)
- Following the desorption cycle, initiate a sorption cycle by incrementally increasing the relative humidity up to 90% RH.[\[11\]](#)
- Monitor the change in mass of the sample at each humidity step until equilibrium is reached.
- Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms.

Forced Degradation by HPLC

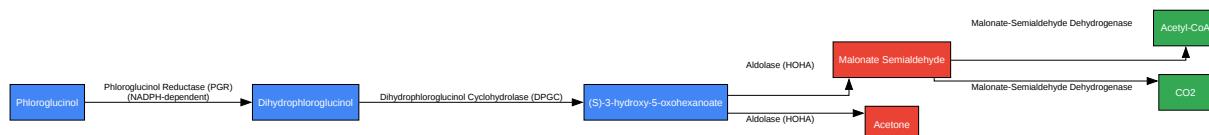
This protocol outlines a stability-indicating HPLC method for the analysis of phloroglucinol under stress conditions.[\[13\]](#)

Objective: To assess the stability of phloroglucinol under various stress conditions and to separate the drug from its degradation products.

Chromatographic Conditions:

- Column: Reverse-phase CN column.
- Mobile Phase: Aqueous solution of 0.5 g/L H₃PO₄ (85%).

- Flow Rate: 1.5 mL/min.
- Detection: UV at 220 nm.

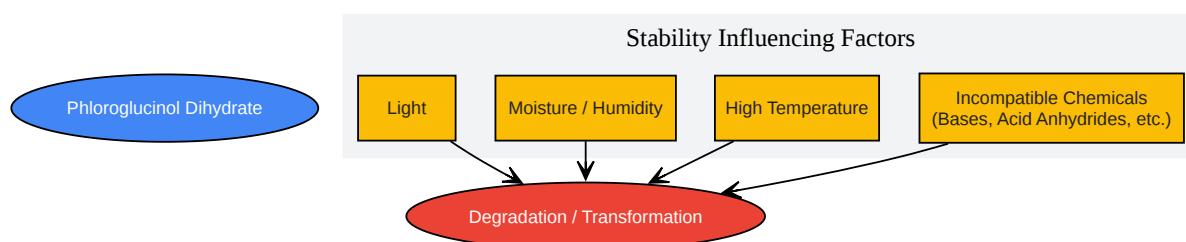
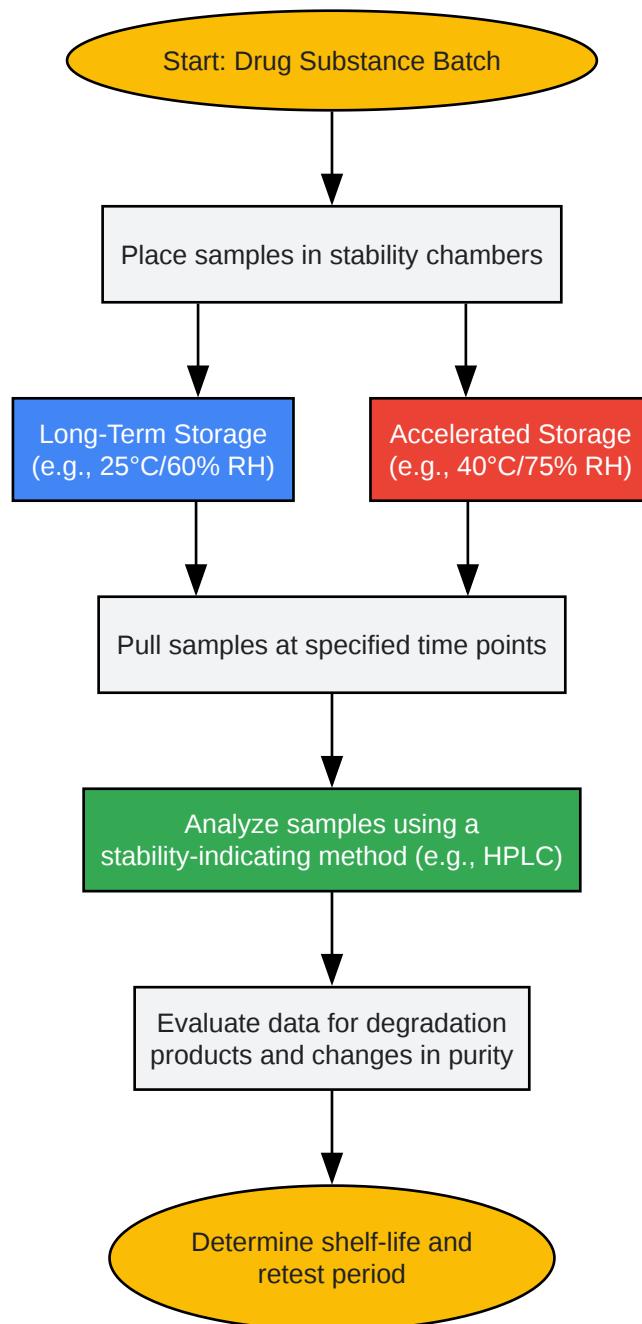

Methodology:

- Preparation of Standard Solution: Accurately weigh about 50 mg of **phloroglucinol dihydrate** standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the appropriate solvent (e.g., water for baseline).
- Acid Hydrolysis: Dissolve 50 mg of **phloroglucinol dihydrate** in 10 mL of 0.1 M HCl. After a specified time, neutralize the solution and dilute to 50 mL with water.
- Alkaline Hydrolysis: Dissolve 50 mg of **phloroglucinol dihydrate** in 10 mL of 0.1 M NaOH. [13] After a specified time, neutralize the solution and dilute to 50 mL with water.[13]
- Oxidative Degradation: Dissolve 50 mg of **phloroglucinol dihydrate** in a solution of hydrogen peroxide (e.g., 3%). After a specified time, dilute to 50 mL with water.
- Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 105°C) for a defined period.[16] Then, prepare a solution of a known concentration.
- Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Then, prepare a solution of a known concentration.
- Inject the prepared solutions into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

Visualizations

Microbial Degradation Pathway of Phloroglucinol

Certain anaerobic bacteria can degrade phloroglucinol. The following diagram illustrates the enzymatic pathway in *Collinsella* sp. zg1085.[17]

[Click to download full resolution via product page](#)

Caption: Enzymatic degradation pathway of phloroglucinol in *Collinsella* sp. zg1085.

Experimental Workflow for a Stability Study

The following diagram outlines a typical workflow for conducting a stability study of a drug substance like **phloroglucinol dihydrate**, following ICH guidelines.[18][19]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phloroglucinol dihydrate | C6H10O5 | CID 80196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Phloroglucinol Dihydrate | Research Chemicals [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. フロログルシノール 二水和物 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinfo.com [nbinfo.com]
- 7. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 8. Phloroglucinol dihydrate | 6099-90-7 [chemicalbook.com]
- 9. media.laballey.com [media.laballey.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. The Complexity of Hydration of Phloroglucinol: A Comprehensive Structural and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complexity of hydration of phloroglucinol: a comprehensive structural and thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpns.com [ijrpns.com]
- 14. lgcstandards.com [lgcstandards.com]
- 15. fishersci.com [fishersci.com]
- 16. ijsdr.org [ijsdr.org]
- 17. An aldolase-dependent phloroglucinol degradation pathway in *Collinsella* sp. zg1085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]

- To cite this document: BenchChem. [Phloroglucinol Dihydrate: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057293#phloroglucinol-dihydrate-stability-and-storage-conditions\]](https://www.benchchem.com/product/b057293#phloroglucinol-dihydrate-stability-and-storage-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com